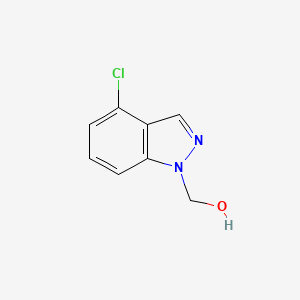
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group and an ethanone moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride typically involves the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpiperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also bind to receptor sites, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylpiperazin-1-yl)ethanone hydrochloride
- 1-(4-Amino-4-methylpiperidin-1-yl)ethanone hydrochloride
- 1-(1-Methylpiperidin-4-yl)ethan-1-amine
Comparison: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
1-(1-methylpiperidin-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
PKAOFWFXPDRKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCN(CC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)

![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)





![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)

